Technical Profile: 4-(Methoxymethoxy)-2-nitroaniline
Technical Profile: 4-(Methoxymethoxy)-2-nitroaniline
CAS Number: 54029-61-7[1][2][3]
Executive Summary: The Strategic "Masked" Intermediate
4-(Methoxymethoxy)-2-nitroaniline (CAS 54029-61-7) is a specialized, orthogonally protected intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly diaminobenzene derivatives and benzimidazole/quinoxaline-based kinase inhibitors .
Unlike its methoxy analog (4-methoxy-2-nitroaniline, CAS 96-96-8), which contains a robust methyl ether, this compound features a Methoxymethyl (MOM) ether . The MOM group serves as a "masked" phenol, offering stability during basic processing steps (e.g., nucleophilic aromatic substitution, reduction) while remaining cleavable under mild acidic conditions. This property is critical in drug development pathways where a free phenolic hydroxyl group must be regenerated late-stage without exposing the molecule to the harsh Lewis acids (e.g., BBr₃) required to cleave methyl ethers.
Chemical Identity Data
| Property | Specification |
| CAS Number | 54029-61-7 |
| IUPAC Name | 4-(Methoxymethoxy)-2-nitroaniline |
| Synonyms | 1-Amino-2-nitro-4-(methoxymethoxy)benzene; 4-MOM-2-nitroaniline |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
| Appearance | Orange to Red Crystalline Solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| SMILES | COCOC1=CC(N)=C([O-])C=C1 |
Synthesis & Production Protocol
Core Directive: The synthesis relies on the selective O-alkylation of 4-amino-3-nitrophenol. The presence of the ortho-nitro group forms an intramolecular hydrogen bond with the amine, significantly reducing the nucleophilicity of the nitrogen. This allows for selective protection of the phenol without requiring prior amine protection.
Reagents & Safety Criticals
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Precursor: 4-Amino-3-nitrophenol (CAS 610-81-1).
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Reagent: Chloromethyl methyl ether (MOM-Cl). WARNING: MOM-Cl is a known human carcinogen. All operations must occur in a closed fume hood.
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Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).
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Solvent: Dichloromethane (DCM) or Acetone (anhydrous).
Step-by-Step Methodology
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Preparation: Charge a flame-dried 3-neck round bottom flask with 4-amino-3-nitrophenol (1.0 equiv) and anhydrous DCM (0.2 M concentration).
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Base Addition: Add DIPEA (1.5 equiv) at 0°C under nitrogen atmosphere. Stir for 15 minutes to ensure deprotonation of the phenol.
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Alkylation: Dropwise add MOM-Cl (1.1 equiv) via syringe pump over 30 minutes, maintaining temperature < 5°C.
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Control Point: Slow addition prevents exotherms and minimizes N-alkylation byproducts.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The product will be less polar than the starting phenol.
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Quench & Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[6] Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by brine.
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Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Reaction Pathways & Applications
The utility of CAS 54029-61-7 lies in its role as a precursor for 4-(methoxymethoxy)-1,2-phenylenediamine , a "chassis" for building heterocycles.
Pathway Visualization
The following diagram illustrates the transformation of the nitroaniline into a benzimidazole scaffold, followed by the "reveal" of the phenol.
Caption: Synthesis workflow showing the conversion of the nitro-phenol precursor to the MOM-protected intermediate and its subsequent use in heterocycle construction.
Technical Specifications & Handling
Stability Profile
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Acid Sensitivity: High. The MOM group is an acetal; it hydrolyzes rapidly in aqueous acids (pH < 4). Avoid acidic workups.
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Base Stability: Excellent. Stable to NaOH, LiAlH₄, and organolithiums.
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Thermal: Stable up to ~120°C. Decomposition may occur at higher temperatures with evolution of formaldehyde.
Comparative Analysis: MOM vs. Methyl Ether
| Feature | 4-Methoxy-2-nitroaniline (CAS 96-96-8) | 4-(MOM)-2-nitroaniline (CAS 54029-61-7) |
| Protecting Group | Methyl (-CH₃) | Methoxymethyl (-CH₂OCH₃) |
| Deprotection | Harsh (BBr₃, -78°C or Pyridine·HCl, 200°C) | Mild (Dilute HCl, TFA, or PPTS) |
| Process Safety | BBr₃ is corrosive/toxic; Pyridine·HCl requires high heat | Mild acid is safer; scalable |
| Use Case | Permanent blocking or robust scaffolds | Late-stage functionalization |
References
-
ChemicalBook. (2023).[3] 1-Amino-2-nitro-4-methoxy-O-methyl-benzene (CAS 54029-61-7) Properties and Suppliers. Retrieved from
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Pharmaffiliates. (2023). 1-Amino-2-nitro-4-methoxy-O-methylbenzene Reference Standard. Retrieved from
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for MOM-protection protocols).
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BenchChem. (2025). 4-(Methoxymethoxy)-2-nitroaniline Product Data. Retrieved from
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-Amino-2-nitro-4-methoxy-O-methyl-benzene | 54029-61-7 [chemicalbook.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 6. GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google Patents [patents.google.com]
